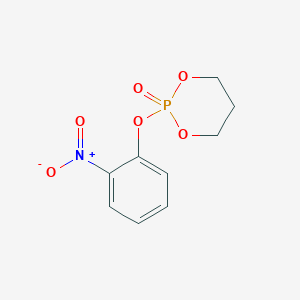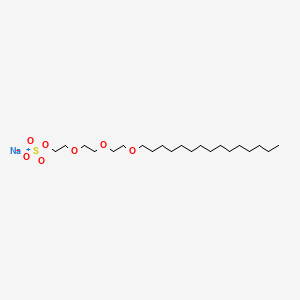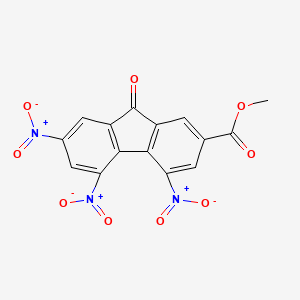
1,3-Thiazol-4(5H)-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Thiazol-4(5H)-imine is a heterocyclic compound containing both sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the thiazole family, which is known for its diverse biological activities and significant role in medicinal chemistry . The thiazole ring is a versatile scaffold found in many natural products and synthetic drugs, making it a valuable target for chemical research and pharmaceutical development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Thiazol-4(5H)-imine can be synthesized through various methods. One common approach involves the reaction of primary amines with isothiocyanates to form thiourea intermediates, which then cyclize to form the thiazole ring . Another method involves the activation of the C=S bond in 5-arylidene rhodanine, followed by reaction with halogenoalkanes to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and eco-friendliness. This method involves the use of solid base catalysts like MgO in an ethanol solvent, which allows for shorter reaction times and higher yields compared to conventional methods . The process is also more environmentally friendly, as it reduces the need for toxic solvents and minimizes energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Thiazol-4(5H)-imine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions . The reactions typically occur under mild conditions, making them suitable for various synthetic applications.
Major Products Formed
The major products formed from these reactions include thiazole derivatives with different functional groups, such as sulfoxides, sulfones, and thiazolidines. These derivatives exhibit diverse biological activities and are valuable in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
1,3-Thiazol-4(5H)-imine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: Thiazole derivatives are used as probes to study biological processes and enzyme functions.
Industry: Thiazole derivatives are used in the production of dyes, pigments, and photographic sensitizers.
Wirkmechanismus
The mechanism of action of 1,3-Thiazol-4(5H)-imine involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes . These interactions can modulate biochemical pathways, inhibit enzymes, or activate receptors, leading to diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,3-Thiazol-4(5H)-imine include:
2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one: Known for its use in Mannich reactions and cyclization processes.
5-Arylidene-2-thioxo-1,3-thiazolidin-4-one: Exhibits significant biological activities and is used as a scaffold for drug development.
Uniqueness
This compound is unique due to its versatile reactivity and wide range of applications in various fields. Its ability to undergo multiple types of chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
28144-36-7 |
|---|---|
Molekularformel |
C3H4N2S |
Molekulargewicht |
100.14 g/mol |
IUPAC-Name |
1,3-thiazol-4-imine |
InChI |
InChI=1S/C3H4N2S/c4-3-1-6-2-5-3/h2,4H,1H2 |
InChI-Schlüssel |
MYMALJRSNVUBAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=N)N=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















